An In-depth Technical Guide to 2-Bromo-5-fluoro-1,3-dimethylbenzene
An In-depth Technical Guide to 2-Bromo-5-fluoro-1,3-dimethylbenzene
CAS Number: 14659-58-6
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound with significant applications in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
2-Bromo-5-fluoro-1,3-dimethylbenzene is a substituted benzene derivative featuring bromine and fluorine atoms, as well as two methyl groups. These functional groups impart specific physicochemical characteristics that make it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.
Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-1,3-dimethylbenzene
| Property | Value | Source |
| CAS Number | 14659-58-6 | |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| IUPAC Name | 2-bromo-5-fluoro-1,3-dimethylbenzene | |
| Boiling Point | 206.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.4±0.1 g/cm³ | [2] |
| Vapor Pressure | 0.3±0.4 mmHg at 25°C | [2] |
| Index of Refraction | 1.524 | [2] |
| LogP | 3.90 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis involves the diazotization of 4-fluoro-3,5-dimethylaniline followed by a copper(I) bromide-mediated substitution.
Caption: Proposed synthesis of 2-Bromo-5-fluoro-1,3-dimethylbenzene via Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-fluoro-3,5-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 4-fluoro-3,5-dimethylaniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the CuBr solution. The mixture is allowed to warm to room temperature and then heated to facilitate the substitution reaction, which is typically accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or distillation to yield 2-Bromo-5-fluoro-1,3-dimethylbenzene.
Spectral Data
Table 2: Infrared (IR) Spectroscopy Data
| Parameter | Value |
| Technique | ATR-Neat |
| Instrument | Bruker Tensor 27 FT-IR |
| Source | Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific |
| Reference | PubChem CID: 2736298 |
The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
Reactivity and Applications in Organic Synthesis
2-Bromo-5-fluoro-1,3-dimethylbenzene is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine substituent. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.[6][7][8][9][10][11]
Suzuki-Miyaura Coupling
This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9][10][11][12]
Caption: Generalized Heck reaction workflow.
Applications in Drug Discovery
Halogenated aromatic compounds are crucial scaffolds in medicinal chemistry. 2-Bromo-5-fluoro-1,3-dimethylbenzene serves as a key starting material for the synthesis of various biologically active molecules.
Building Block for Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[13][14][15][16] The synthesis of PROTACs often involves a modular approach where a linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. 2-Bromo-5-fluoro-1,3-dimethylbenzene can be incorporated into the linker or the target protein ligand, where the bromo- and fluoro-substituents can be exploited for further functionalization or to enhance pharmacological properties.
Caption: General workflow for the application of the core compound in PROTAC synthesis.
Relevance to ABBV-744
The BET bromodomain inhibitor ABBV-744 contains a 4-fluoro-2,6-dimethylphenoxy moiety.[17][18][19] While not directly synthesized from 2-Bromo-5-fluoro-1,3-dimethylbenzene, the structural similarity highlights the importance of this substitution pattern in the design of selective bromodomain inhibitors. The core structure of 2-Bromo-5-fluoro-1,3-dimethylbenzene can be considered a valuable starting point for the synthesis of analogues and derivatives targeting BET bromodomains.
Safety and Handling
2-Bromo-5-fluoro-1,3-dimethylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
2-Bromo-5-fluoro-1,3-dimethylbenzene is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block for the construction of complex molecules. Its application in the synthesis of protein degraders and its structural relevance to potent biological inhibitors like ABBV-744 underscore its importance for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents and advanced materials.
References
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABBV-744 | HIV Protease | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 18. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
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